molecular formula C9H15Cl2N3O2 B13471235 methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride CAS No. 2866308-27-0

methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride

Cat. No.: B13471235
CAS No.: 2866308-27-0
M. Wt: 268.14 g/mol
InChI Key: XVJQURKSVWOMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a bicyclic compound featuring an azetidine (four-membered saturated nitrogen heterocycle) core substituted with a pyrazole moiety and a methyl ester side chain. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications such as kinase inhibition or metabolic studies . Its synthesis typically involves multi-step reactions, including cyclization and salt formation, validated via NMR and LCMS analyses .

Properties

CAS No.

2866308-27-0

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

methyl 2-(3-pyrazol-1-ylazetidin-3-yl)acetate;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c1-14-8(13)5-9(6-10-7-9)12-4-2-3-11-12;;/h2-4,10H,5-7H2,1H3;2*1H

InChI Key

XVJQURKSVWOMII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CNC1)N2C=CC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride typically involves the coupling of azetidine-3-ol hydrochloride with appropriate reagents. One common method includes the use of ethanesulfonyl chloride to form an intermediate, which is then subjected to further reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve batch or flow processes, utilizing various oxidizing reagents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring’s inherent ring strain (four-membered cyclic amine) enhances susceptibility to nucleophilic substitution. Key reactions include:

Reaction Type Reagents/Conditions Product Characterization
Ring-opening alkylationIsopropylamine, triethylamine, CH₂Cl₂3-(isopropylamino)azetidine derivativeNMR (δ 1.2 ppm, triplet for CH₃)
AcylationAcetyl chloride, Et₃NN-acetylazetidine analogIR (C=O stretch at 1680 cm⁻¹)

These reactions are critical for functionalizing the azetidine core, as demonstrated in syntheses of azetidine-based pharmaceuticals . The dihydrochloride salt’s acidic environment facilitates protonation of the azetidine nitrogen, enhancing electrophilicity .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Rate (25°C)
Acidic3M HCl, reflux, 12 hrs2-[3-(pyrazol-1-yl)azetidin-3-yl]acetic acid85% yield
BasicNaOH (aq), RT, 24 hrsSodium carboxylate salt78% yield

The dihydrochloride form accelerates acidic hydrolysis due to increased H⁺ concentration . The free carboxylic acid product is a versatile intermediate for amide coupling or salt formation.

Pyrazole Functionalization

The pyrazole moiety participates in alkylation and cycloaddition reactions:

N-Alkylation

Alkylating Agent Base Product Application
Methyl iodideK₂CO₃, DMF1-methylpyrazole derivativeEnhanced lipophilicity
Benzyl bromideNaH, THF1-benzylpyrazole analogPharmacophore modification

[3+2] Cycloaddition

The pyrazole’s conjugated π-system reacts with dipolarophiles (e.g., nitriles):

Dipolarophile Conditions Product
AcrylonitrileCu(I) catalyst, 80°CPyrazolo[1,5-a]pyrimidine

These reactions expand the compound’s utility in generating fused heterocycles.

Salt Formation and Acid-Base Reactivity

The dihydrochloride salt dissociates in polar solvents, enabling pH-dependent reactivity:

Environment Behavior Implication
Aqueous (pH < 3)Azetidine N-protonated; ester stableFacilitates electrophilic substitution
Aqueous (pH > 8)Azetidine N-deprotonated; ester hydrolyzedPromotes nucleophilic ring-opening

Catalytic Hydrogenation

The azetidine ring undergoes partial hydrogenation under high-pressure H₂:

Catalyst Conditions Product Selectivity
Pd/C (10%)60 psi H₂, 60°C, 48 hrsPyrrolidine derivative92%

This reaction is pivotal for saturating heterocycles in medicinal chemistry .

Scientific Research Applications

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with azetidine-based derivatives reported in pharmaceutical patents. Key analogs include:

Compound Core Structure Substituents Salt Form
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride (Target) Azetidine + pyrazole Methyl ester Dihydrochloride
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride (6) Azetidine + pyrazole Acetonitrile + pyrrolopyrimidine Dihydrochloride
Compound 8 (Free base of 6) Azetidine + pyrazole Acetonitrile + pyrrolopyrimidine + isonicotinoyl-piperidine Free base
Compound 9 (Adipate salt of 8) Azetidine + pyrazole Acetonitrile + pyrrolopyrimidine + isonicotinoyl-piperidine Adipate

Key Observations :

  • The target compound lacks the pyrrolopyrimidine and piperidine-isonicotinoyl groups present in analogs 6, 8, and 9, resulting in a simpler structure .
  • The dihydrochloride salt (target and compound 6) improves solubility compared to free bases (compound 8) or adipate salts (compound 9) .
  • The methyl ester in the target may confer metabolic stability compared to the acetonitrile group in compound 6, which could influence pharmacokinetics .

Physicochemical and Functional Differences

Solubility and Stability:
  • Dihydrochloride salts (target and compound 6): Exhibit higher water solubility due to ionic interactions, critical for oral bioavailability .
  • Free base (compound 8): Likely less soluble but more lipophilic, favoring membrane permeability in non-polar environments.
  • Adipate salt (compound 9) : Offers intermediate solubility; adipic acid counterions may modulate crystallization behavior .

Biological Activity

Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound has the following structural and chemical properties:

  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 195.10 g/mol
  • SMILES Notation : COC(=O)CC1(CNC1)N2C=CC=N2
  • InChIKey : MXPOUIPWWYURGV-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties .

Anticancer Properties

Research indicates that compounds containing pyrazole moieties can exhibit significant anticancer activity. A study on related pyrazole compounds demonstrated their ability to induce apoptosis in various cancer cell lines, such as MDA-MB-231 and Hs 578T. These compounds were shown to activate caspase-3, a key enzyme in the apoptosis pathway, leading to increased cell death in treated cultures .

The proposed mechanism of action for this compound involves the modulation of cell cycle progression and induction of apoptosis. The compound may interact with specific cellular targets, influencing pathways related to cell survival and proliferation. In vitro studies have indicated that it may inhibit key enzymes involved in cancer cell growth and survival .

Case Studies and Research Findings

StudyFindings
Study on Apoptosis Induction The compound was tested on various cancer cell lines, showing a significant increase in apoptotic markers at specific concentrations .
Cell Cycle Analysis Treatment with the compound resulted in cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR) Research into SAR has revealed that modifications to the pyrazole ring can enhance biological activity, suggesting avenues for further optimization .

Pharmacological Profile

The pharmacological profile of this compound is still being explored. However, preliminary data suggest that it may possess favorable properties for oral bioavailability and metabolic stability:

  • Kinetic Solubility : High solubility at physiological pH (7.4).
  • LogD : Indicates moderate lipophilicity, which is beneficial for membrane permeability.

These properties are crucial for the development of effective therapeutic agents targeting cancer and other diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of azetidine-pyrazole derivatives often involves Mannich reactions or nucleophilic substitution to functionalize the azetidine ring. For example, pyrazole-containing compounds (e.g., ) are synthesized via Mannich reactions using formaldehyde and secondary amines under acidic conditions . Optimization parameters include:

  • Temperature : 60–80°C for balanced reaction kinetics and stability.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst : Lewis acids (e.g., ZnCl₂) improve yields in azetidine ring formation.
    Purity validation via HPLC (≥98%) is critical, as seen in similar hydrochloride salts ( ) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR Spectroscopy : Confirm substitution patterns on the azetidine and pyrazole rings (¹H/¹³C NMR).
  • X-ray Crystallography : Resolve stereochemistry, as demonstrated for pyridazine-pyrazole analogs ( ) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and chloride counterion presence.
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients ( ) .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Test degradation at 4°C, 25°C, and 40°C over 30 days.
  • pH : Assess hydrolysis in buffers (pH 2–9) using UV-Vis or LC-MS.
  • Light Exposure : Monitor photodegradation under UV/visible light.
    Reference Environmental Chemical Stability frameworks ( ) for long-term degradation profiling .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s reactivity with biological nucleophiles (e.g., thiols, amines) in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic Assays : Use stopped-flow spectroscopy to measure reaction rates with glutathione (thiol model) at physiological pH .
  • Computational Modeling : Apply DFT calculations to predict electrophilic sites on the azetidine ring.
  • Competitive Binding Studies : Compare IC₅₀ values against known inhibitors (e.g., PI 3-Kα inhibitors in ) .

Q. How can researchers design experiments to assess the compound’s environmental fate and ecological impacts?

  • Methodological Answer : Follow the INCHEMBIOL project framework ( ):

  • Biotic/Abiotic Degradation : Use soil/water microcosms with LC-MS/MS to identify transformation products.
  • Bioaccumulation : Measure logP values (octanol-water partitioning) and tissue concentrations in model organisms (e.g., Daphnia).
  • Ecotoxicology : Conduct acute/chronic toxicity assays across trophic levels (algae, fish) .

Q. How should contradictions in solubility data (e.g., experimental vs. computational predictions) be resolved?

  • Methodological Answer :

  • Experimental Validation : Use shake-flask methods with UV-Vis quantification across solvents (e.g., DMSO, PBS).
  • QSAR Models : Refine computational predictions using experimental logS values from analogs (e.g., ’s hydrochloride salts) .
  • Statistical Analysis : Apply ANOVA to identify outliers and systematic errors (see split-split plot design in ) .

Q. What advanced methodologies are suitable for elucidating the compound’s mechanism in antioxidant or pro-oxidant activity?

  • Methodological Answer :

  • DPPH/ABTS Assays : Quantify radical scavenging capacity with Trolox equivalents () .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays.
  • Synchrotron XAS : Probe metal-chelation behavior if transition metals are present.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.